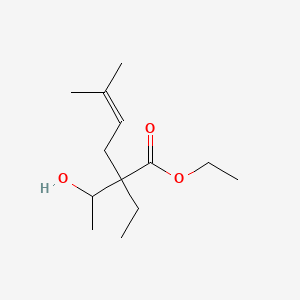
Ethyl 2-ethyl-2-(1-hydroxyethyl)-5-methylhex-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-Ethyl-2-(1-Hydroxyethyl)-5-Methylhex-4-enoat ist eine organische Verbindung mit einer komplexen Struktur, die sowohl Ester- als auch Alkohol-Funktionsgruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-Ethyl-2-(1-Hydroxyethyl)-5-Methylhex-4-enoat beinhaltet typischerweise die Veresterung der entsprechenden Carbonsäure mit Ethanol in Gegenwart eines sauren Katalysators. Die Reaktionsbedingungen umfassen oft das Rückflusskochen des Gemisches, um die Reaktion zu vervollständigen und das während des Prozesses gebildete Wasser zu entfernen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können kontinuierliche Strömungsreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Die Verwendung von Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure kann die Reaktionsgeschwindigkeit und Effizienz verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-2-Ethyl-2-(1-Hydroxyethyl)-5-Methylhex-4-enoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Alkoholgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einem Keton oder einer Carbonsäure oxidiert werden.
Reduktion: Die Estergruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Die Estergruppe kann nukleophile Substitutionsreaktionen eingehen, bei denen die Ethoxygruppe durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄) in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid (LiAlH₄) in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von primären oder sekundären Alkoholen.
Substitution: Bildung von substituierten Estern oder Amiden.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-Ethyl-2-(1-Hydroxyethyl)-5-Methylhex-4-enoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Potenzieller Einsatz bei der Synthese biologisch aktiver Verbindungen.
Medizin: Untersucht auf seine möglichen pharmakologischen Eigenschaften.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-Ethyl-2-(1-Hydroxyethyl)-5-Methylhex-4-enoat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Ester- und Alkoholgruppen können an Wasserstoffbrückenbindungen und anderen Interaktionen mit Enzymen und Rezeptoren teilnehmen und so biologische Pfade beeinflussen. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of Ethyl 2-ethyl-2-(1-hydroxyethyl)-5-methylhex-4-enoate involves its interaction with various molecular targets. The ester and alcohol groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-2-Hydroxyethylhexanoat
- Ethyl-2-Methylhexanoat
- Ethyl-2-Ethylhexanoat
Einzigartigkeit
Ethyl-2-Ethyl-2-(1-Hydroxyethyl)-5-Methylhex-4-enoat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen einzigartig. Diese Einzigartigkeit ermöglicht es ihm, an einer Vielzahl von chemischen Reaktionen teilzunehmen und macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Eigenschaften
Molekularformel |
C13H24O3 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
ethyl 2-ethyl-2-(1-hydroxyethyl)-5-methylhex-4-enoate |
InChI |
InChI=1S/C13H24O3/c1-6-13(11(5)14,9-8-10(3)4)12(15)16-7-2/h8,11,14H,6-7,9H2,1-5H3 |
InChI-Schlüssel |
ZOYUYIJBFUVJAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC=C(C)C)(C(C)O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



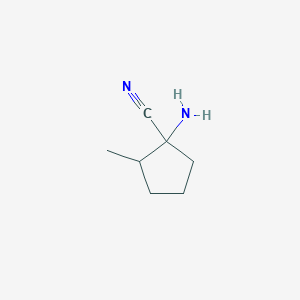
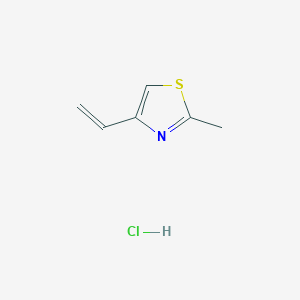

![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B12315627.png)
![3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid](/img/structure/B12315629.png)
![Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B12315632.png)
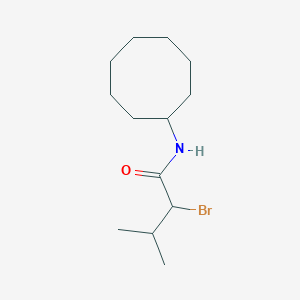

![1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B12315640.png)
![Methyl 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12315645.png)
![1-[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315669.png)
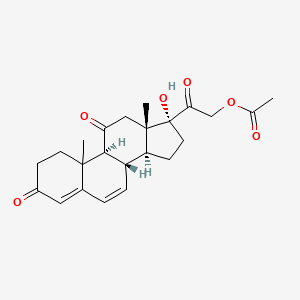
![1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315677.png)
